molecular formula C8H9BrN2O2 B597256 Ethyl 3-amino-5-bromopyridine-2-carboxylate CAS No. 1334405-60-5

Ethyl 3-amino-5-bromopyridine-2-carboxylate

Cat. No. B597256
M. Wt: 245.076
InChI Key: LHYHSJGGTDIORJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 . This compound is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-5-bromopyridine-2-carboxylate is 1S/C8H9BrN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(C=C(C=N1)Br)N .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-bromopyridine-2-carboxylate has a molecular weight of 245.07 g/mol . It has a topological polar surface area of 65.2 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Electrocatalytic Carboxylation : Ethyl 3-amino-5-bromopyridine-2-carboxylate is used in electrochemical procedures for the electrocatalytic carboxylation with CO2 in ionic liquid. This process achieves high selectivity and yield, demonstrating its potential in green chemistry applications (Feng et al., 2010).

  • Synthesis of Pyrido[3,4-d]pyrimidine Analog of Pteroic Acid : This compound is involved in the synthesis of a pyrido[3,4-d]pyrimidine analog of pteroic acid. This multistep synthesis demonstrates the compound's utility in creating complex molecular structures, which could have potential pharmaceutical applications (And & Mckee, 1979).

  • Synthesis of 2-Amino-5-Ethoxypyridine : Research has explored the synthesis of 2-amino-5-ethoxypyridine starting from 2-aminopyridine and 3-ethoxypyridine, highlighting the versatile nature of Ethyl 3-amino-5-bromopyridine-2-carboxylate in various chemical reactions (Hertog et al., 2010).

  • Novel Synthesis Techniques : The compound has been used in novel synthesis techniques like ultrasonic and thermally mediated nucleophilic displacement of bromide, showcasing its role in the development of new chemical processes (Baker & Williams, 2003).

  • Cancer Research : There's significant interest in the role of this compound in cancer research, particularly in overcoming drug resistance in cancer cells. This highlights its potential therapeutic applications (Das et al., 2009).

properties

IUPAC Name

ethyl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHSJGGTDIORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695415
Record name Ethyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-bromopyridine-2-carboxylate

CAS RN

1334405-60-5
Record name Ethyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-bromopyridine-2-carboxylate
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